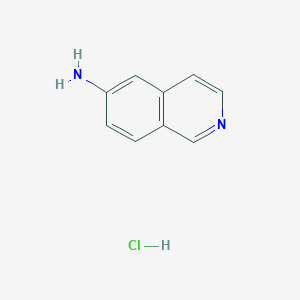
Isoquinolin-6-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-6-amine hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
Wirkmechanismus
Target of Action
Isoquinolin-6-amine hydrochloride primarily targets the AKT kinase . AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a key role in the regulation of the PI3K/AKT/mTOR signaling pathway, controlling cell growth, metabolism, and survival .
Mode of Action
The interaction of this compound with its target, AKT kinase, results in the inhibition of the AKT pathway in cancer cells . This is measured by the inhibition of pathway proteins pGSK and pFKHR .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is often inappropriately activated in many cancers, through multiple mechanisms, including activating mutations of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) oncogene or loss of function mutations or promoter hypermethylation of the tumor suppressor phosphatase and tensin homolog (PTEN) .
Pharmacokinetics
It is known that this compound is a weak base, forming salts with strong acids . It is soluble in dilute acids as the protonated derivative . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the AKT pathway in cancer cells . This results in the inhibition of pathway proteins pGSK and pFKHR , which can lead to the suppression of cell growth and survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in dilute acids suggests that its action could be influenced by the pH of the environment.
Biochemische Analyse
Biochemical Properties
Isoquinolines are known to be weak bases, with a pKa of around 5.14 . They can form salts upon treatment with strong acids, such as HCl, and form adducts with Lewis acids, such as BF3
Cellular Effects
Isoquinoline alkaloids, a group of compounds that Isoquinolin-6-amine hydrochloride belongs to, have been shown to exhibit potent broad-spectrum anticancer activity . They can cause different stimuli in the nervous system of an animal .
Molecular Mechanism
Isoquinolines are known to interact with various biological targets due to their aromaticity
Metabolic Pathways
Isoquinoline alkaloids are known to be nitrogenous secondary metabolites, heterocyclic derivatives of amino acids, or by the transamination process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinolin-6-amine hydrochloride can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the cyclization of ortho-bromoarylaldehydes and terminal alkynes in the presence of a palladium catalyst under microwave irradiation . These methods typically require specific reaction conditions, such as the use of strong acids or bases, and may involve catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pomeranz-Fritsch reaction, for example, can be scaled up for industrial use, with careful control of reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions 1, 3, 4, and 7.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline .
Wissenschaftliche Forschungsanwendungen
Isoquinolin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-6-amine hydrochloride can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, used in antimalarial drugs like chloroquine.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.
Papaverine: An isoquinoline derivative used as an antispasmodic drug.
Eigenschaften
IUPAC Name |
isoquinolin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHYBXROQAKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)

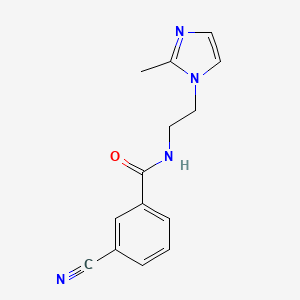
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)
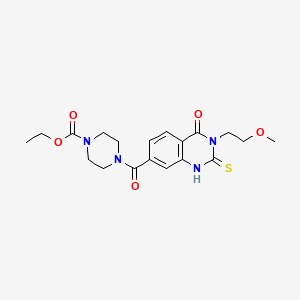

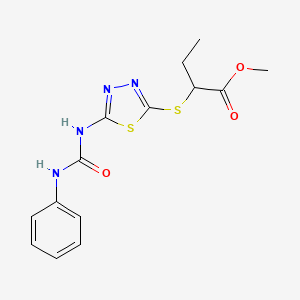
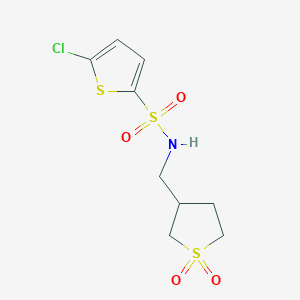
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide](/img/structure/B2612463.png)
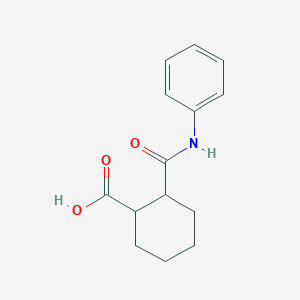
![1-benzoyl-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2612468.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2612470.png)
